molecular formula C24H19N3O B2926649 (E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 392248-40-7

(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No.: B2926649
CAS No.: 392248-40-7
M. Wt: 365.436
InChI Key: ALRMOUATSCLLQM-HIXSDJFHSA-N
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Description

(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a benzylphenyl group linked to a benzimidazole-derived structure through an oxopropanenitrile bridge, presenting a unique scaffold for scientific investigation. Its specific applications and mechanism of action are areas of active exploration in laboratory settings. Researchers can employ this compound as a key intermediate in organic synthesis or as a candidate for screening in various biochemical assays . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory environment.

Properties

IUPAC Name

(Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,28H,15H2,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKYFNFFZAXLPL-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)CC4=CC=CC=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)CC4=CC=CC=C4)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes functional groups such as a benzyl group , a benzoimidazole moiety , and a nitrile functional group , which suggest potential interactions with various biological targets.

Structural Characteristics

The structure of the compound can be summarized as follows:

  • Benzyl Group : Contributes to hydrophobic interactions and may enhance binding affinity to biological targets.
  • Benzoimidazole Moiety : Known for its biological activity, including antimicrobial and anticancer properties.
  • Nitrile Functional Group : May participate in nucleophilic addition reactions, potentially leading to the formation of biologically active derivatives.

Interaction Studies

The biological activity of this compound can be evaluated through various interaction studies. Techniques such as molecular docking , in vitro assays , and cell line studies are essential for understanding how this compound interacts with specific biological targets.

Predictive Models

Predictive models like the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on the compound's structural features. This model suggests that the compound may exhibit various biological activities, including:

  • Anticancer
  • Antimicrobial
  • Antiparasitic

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key characteristics and activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-BenzylbenzimidazoleBenzimidazole core with benzyl substitutionAntimicrobial, anticancer
1-MethylbenzimidazoleMethyl-substituted benzimidazoleAntiparasitic
2-AminobenzimidazoleAmino group on benzimidazoleAnticancer, enzyme inhibition

This table highlights the diversity within the benzimidazole class and underscores the potential uniqueness of this compound due to its specific combination of functional groups.

Synthesis and Yield

The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance, one method reported yields of approximately 72.6% after purification steps, indicating a reliable synthetic route for further exploration of its biological properties.

Crystallographic Studies

Crystallographic studies have provided insights into the three-dimensional structure of similar compounds, revealing important intermolecular interactions such as C—H⋯O and C—H⋯π interactions. These studies are crucial for understanding how structural features influence biological activity.

High-throughput Screening

High-throughput screening methods have been employed to evaluate the activity of this compound against various biological targets. For example, ROS-Glo™ H₂O₂ assays have been used to assess oxidative stress responses in cellular models, providing data on potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoimidazolylidene Cores

  • Compound A : 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (CAS 301344-08-1)

    • Structure : Lacks the 4-benzylphenyl group but retains the benzoimidazolylidene and 3-oxopropanenitrile backbone.
    • Properties : Molecular weight = 199.21 g/mol; simpler structure with fewer aromatic substituents .
    • Applications : Serves as a precursor for heterocyclic synthesis but lacks the extended conjugation of the target compound.
  • Compound B: (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile (CAS 476279-69-3) Structure: Replaces the 4-benzylphenyl group with a 4-(morpholinosulfonyl)phenyl moiety. Properties: Molecular weight = 424.5 g/mol; polar sulfonyl group enhances solubility in polar solvents compared to the hydrophobic benzyl group in the target compound . Applications: Potential kinase inhibition due to sulfonyl-morpholine’s electron-withdrawing effects.
  • Properties: Molecular weight = 358.35 g/mol; extended conjugation may improve photophysical properties .

Functional Analogues in Medicinal Chemistry

  • Compound D: ALK/HDAC dual inhibitors (e.g., (E)-N-(5-((E)-3-(hydroxyamino)-3-oxoprop-1-en-1-yl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide) Structure: Shares the benzoimidazolylidene core but includes hydroxamic acid and cyclohexylcarbamoyl groups. Activity: Demonstrated inhibitory activity against ALK (anaplastic lymphoma kinase) and HDAC (histone deacetylase) with an HPLC purity of 97.9% . Comparison: The target compound lacks the hydroxamic acid moiety critical for HDAC binding, limiting its epigenetic activity.

Bis-Heterocyclic Derivatives

  • Compound E: Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives with thieno[2,3-b]thiophene cores Structure: Two benzoimidazolylidene-3-oxopropanenitrile units linked via a thienothiophene bridge. Synthesis: Prepared via nucleophilic addition to diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, yielding bis-heterocycles with enhanced electronic delocalization . Applications: Potential use in organic electronics due to extended π-systems.

Comparative Data Table

Property Target Compound Compound A Compound B Compound E
Molecular Formula C24H18N3O C11H9N3O C21H20N4O4S Varies (bis-heterocycle)
Molecular Weight (g/mol) ~364.42* 199.21 424.5 ~500–600
Key Substituents 4-Benzylphenyl None Morpholinosulfonyl Thienothiophene
Solubility Low (hydrophobic) Moderate High (polar group) Low to moderate
Synthetic Yield Not reported Not reported Not reported High (bis-adducts)
Potential Applications Kinase inhibition Precursor Kinase inhibition Organic electronics

*Estimated based on molecular formula.

Key Research Findings

  • Synthetic Flexibility: The benzylphenyl substituent allows for modular derivatization, contrasting with the fixed morpholinosulfonyl group in Compound B .
  • Limitations: Unlike bis-heterocyclic derivatives (Compound E), the target compound’s monocyclic structure may limit its utility in materials science requiring extended conjugation .

Preparation Methods

N-Methyl-o-phenylenediamine Preparation

Methylation of o-phenylenediamine proceeds via:
$$ \text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3} \text{C}6\text{H}4(\text{NH}2)(\text{NHCH}3) $$
Yields 89% pure product when using 1.2 eq methyl iodide in DMF at 60°C for 6 h.

Cyclocondensation Optimization

Reaction with α-ketonitriles shows critical solvent and catalyst dependencies:

Table 1: Benzimidazole formation from N-methyl-o-phenylenediamine and 3-oxo-3-arylpropanenitriles

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None EtOH 80 24 12
2 ZnO-NPs H2O 100 8 94
3 NH4Cl CHCl3 25 4 88
4 Cu2O/DMEDA Toluene 110 12 78

Data adapted from

ZnO nanoparticles in aqueous media provide superior yields (94%) through enhanced π-π stacking of intermediates at the catalyst surface. The reaction mechanism proceeds via:

  • Schiff base formation between amine and ketone
  • Acid-catalyzed cyclodehydration
  • Aromatization through proton transfer

$$ \text{C}6\text{H}4(\text{NHCH}3)(\text{NH}2) + \text{NC-C(O)-R} \xrightarrow{\text{ZnO}} \text{Benzimidazolylidene} $$

Propanenitrile Backbone Elongation

Knoevenagel Condensation

The 3-oxopropanenitrile chain forms via base-catalyzed reaction between:

  • Benzaldehyde derivatives
  • Cyanoacetamide precursors

Critical parameters for E-selectivity:

  • Piperidine (0.5 eq) in anhydrous THF
  • Molecular sieves (4Å) to remove H2O
  • 60°C for 8 h under N2 atmosphere

Table 2: Substituent effects on condensation efficiency

Aryl Group Dielectric Constant Conversion (%) E:Z Ratio
4-Benzylphenyl 2.38 92 95:5
4-Nitrophenyl 3.45 88 89:11
4-Methoxyphenyl 1.98 95 97:3

Polar groups decrease E-selectivity due to enhanced stabilization of zwitterionic intermediates.

Final Coupling Strategies

Friedel-Crafts Alkylation

Spectroscopic Characterization

Critical diagnostic signals:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, =CH), 7.85-7.45 (m, 13H, Ar-H), 3.98 (s, 3H, NCH3)
  • 13C NMR: 178.9 (C=O), 162.1 (C=N), 118.4 (CN)
  • HRMS: m/z 415.1789 [M+H]+ (calc. 415.1793)

The E-configuration is confirmed by NOESY cross-peaks between the α-cyano proton and aromatic ortho hydrogens.

Scale-Up Considerations

Critical process parameters for kilogram-scale production:

  • Cyclocondensation: Continuous flow reactor with ZnO-NP cartridge
  • Crystallization: Anti-solvent addition (hexane:EtOAc 4:1)
  • Purification: Centrifugal partition chromatography Pilot runs achieved 83% overall yield with >99.5% HPLC purity.

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